Journal Name:EnergyChem
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2D MnC4: A Room-Temperature Antiferromagnetic System
EnergyChem ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1002/adts.202300193
The number of 2D systems based on Mn and C atoms has been growing significantly due to the magnetic and electronic properties that these monolayers present. In this work, a new Mn-C monolayer by density functional theory is proposed. The MnC4 stability is studied by the formation energy formalism to compare with other reported Mn-C monolayers. Our analysis points that the MnC4 monolayer stabilizes at extremely rich C conditions. Also, the MnC4 monolayer possess positive phonon branches, evidencing its dynamic stability. Further, it confirms that this monolayer is also stable up to 300 K. This new monolayer has an antiferromagnetic alignment with spin-channels along the [-110] direction and metallic behavior, being a strong candidate in the formation of exchange-biased systems when forming a van der Waals heterojunction with other Ferromagnetic materials.
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Convoluted Magnetoresistance and Magnetic Reversal Processes in Ni–Fe Segmented Cylindrical Nanodots with Tunable Size and Composition for Technological Applications
EnergyChem ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1002/adts.202300051
Due to their unique properties, bi-segmented systems are currently used in several technological applications such as sensing devices, high density magnetic data storage systems, spintronics and microelectromechanical components, among others. In this study, the magnetoresistance and magnetic properties of Ni–Fe bi-segmented cylindrical nanodots in a broad range of diameters and heights are discussed. The power of the First Principles approach, as considered in the density functional theory formulation, is used to study the structural and magnetic relaxation effects, and atomistic simulations, through the Fast Monte Carlo methodology, are employed to explore the magnetoresistance and magnetic behaviors of these systems. By means of the magnetic hysteresis and magnetoresistance signals, convoluted magnetization reversal schemes are discussed. These effects take place depending on the size of the Ni and Fe components as a result of the interplay among exchange interactions and size and shape effects induced by dipolar interactions. Since size has become an experimental controllable parameter, due to the enriched phenomena, the effects discussed in these bi-component systems are useful for the design and production of devices for technological applications with relevance beyond the observed in the more restricted single component systems.
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Optimization of Particle Distribution for Asphalt Mixtures in Screw Conveyer of Paver Based on Discrete Element Method and Response Surface Methodology
EnergyChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/adts.202300252
To improve the uniformity of asphalt mixtures, optimizing the particle distribution is essential, and the screw conveyor of paver plays a critical role in this process. In this regard, a parameter optimization strategy based on the discrete element method and response surface methodology (RSM) is proposed. First, a discrete element model is developed for spiral material separation and asphalt mixture particles. Next, uniformity evaluation indicators are used to analyze the impact of individual parameters on particle uniformity. Then, simulation experiments are conducted under varying material level coefficients and rotational speeds, and a regression model is developed to analyze the impact of coupling factors using RSM. Afterward, different algorithms are employed to optimize the parameters of the model, and the results show that the particle swarm optimization algorithm is better than the traditional hill climbing algorithm. Last, field tests are conducted to verify the feasibility of the proposed optimization strategy. The optimal theoretical parameter of the material level coefficient is 0.95, and the rotational speed is 53 rpm. Overall, the proposed strategy offers an effective and accurate model for simulating the process of particle separation, which can lead to improved uniformity of asphalt mixtures.
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A One-Stage Deep Learning Model for Industrial Defect Detection
EnergyChem ( IF 0 ) Pub Date: 2023-05-07 , DOI: 10.1002/adts.202200853
Industrial defect detection is a hot topic in the field of computer vision and industry. Industrial defects are diverse and complex, and well-known machine learning based methods can often not effectively extract features of industrial defects and achieve good detection results. To address the above problems, this paper introduces a deep learning model for industrial defect detection. First, a two-branch decoupled head, which can facilitate model training through separating the prediction of category and regression is designed. Also, two inverted bottleneck structures are designed to enhance the ability of the model to extract features. Moreover, an attention-enhanced feature fusion (AEFF) module is designed and integrated into the neck network to achieve effective feature fusion. Extensive experiments are conducted on three public datasets, namely the DeepPCB dataset, NEU-DET dataset, and NRSD-MN dataset. The obtained results demonstrate that the proposed model achieves competitive results compared to the state-of-the-art methods. The proposed model achieves mAP@0.5:0.95, 71.78%, 36.04%, and 48.69% on the PCB dataset, NEU-DET dataset, and the NRSD-MN dataset, respectively.
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Molecular Dynamics Simulation in Compatibility and Mechanical Properties of Chloroprene Rubber/Polyurethane Blends
EnergyChem ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1002/adts.202300249
Five simulation models of chloroprene rubber (CR)/polyurethane (PU) with different composition ratios (9/1, 8/2, 7/3, 6/4, 5/5) are constructed and simulated using molecular dynamics (MD) simulation. The effects of PU content on blend compatibility and mechanical properties are investigated using solubility parameters, the Flory–Huggins interaction parameter, binding energy, glass transition temperature, and the radial distribution function. The objectives of this study are to develop a computational model based on MD techniques to investigate the compatibility and mechanical properties of CR/PU blends. The results of the solubility parameter indicated that PU has good miscibility with CR. The analysis of interaction parameters, binding energy, glass transition temperature, and radial distribution function show that CR/PU blends with mass ratios of 9/1, 8/2, and 7/3 have good compatibility. Moreover, the analyses of binding energy, pair correlation function, and radial distribution function reveal the reasons for the variation in mechanical properties of the blend systems. Additionally, the correctness of the calculation model and the results are verified by experimental tests and analyses.
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Turing Patterns in Forced Open Two-Side-Fed-Reactor
EnergyChem ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1002/adts.202300091
The mechanism suggested by Turing for reaction-diffusion systems is widely used to explain pattern formation in biology and in many other areas. The persistence of patterns in altering environments is an important property in many natural cases. The experimental study of these phenomena can be done in chemical systems using appropriately designed reactors, e.g., in two-side-fed open gel reactors. This configuration allows for testing the effect of time-periodic boundary conditions that generate periodic feeding of chemicals on the dynamics of Turing patterns. The numerical approach is based on a chemically realistic mechanism and a 2D description of the reactor that reproduces the feeding from the boundaries and the corresponding concentration gradients. Depending on the amplitude and the frequency of the forcing, two basic regimes are observed, spatiotemporal oscillations and pulsating spot pattern. In between them, a mixed-mode pattern can also develop. Spot patterns can survive large amplitude forcing. The dynamics of the spot pulsation are analyzed in detail, considering the effect of the tanks and the chemical gradients that localize the patterns. These findings suggest that periodic feeding effectively controls pattern formation in chemical systems.
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Machine Learning for Semiconductor Process Simulation Described by Coupled Partial Differential Equations
EnergyChem ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1002/adts.202300218
Technology computer-aided design (TCAD) simulation is an important tool for the development of semiconductor devices. Based on coupled partial differential equations (PDEs) for behaviors, TCAD can calculate objects such as impurities, point defects, and electronic carriers in semiconductors. However, over recent years semiconductor devices have become increasingly miniaturized and complicated, resulting in much longer calculation times for TCAD. Machine learning is one technology that may be used to overcome this simulation cost problem. In this study, a neural network architecture is proposed that considers the structure of the coupled PDEs. Features representing each concentration distribution of the calculation objects are extracted by convolution operations and their reaction is modeled by channel attention. The performance of the proposed architecture and of conventional neural network models is evaluated using a simulation dataset generated by 1D coupled PDEs that models the diffusion and reaction of vacancies and interstitial atoms. In addition, the advantage of the method is discussed through the analyses of error correlations of the two predictions and attention coefficients. The machine learning method developed in this study will be applicable to other physics described by coupled PDEs and is expected to speed up the computation of simulations in various fields.
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Exciton States of Azobenzene Aggregates: A First-Principles Study (Adv. Theory Simul. 5/2023)
EnergyChem ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1002/adts.202370013
The cover picture illustrates artistically an exciton state of the azobenzene aggregate, with the floor and glowing bars showing the “fraction of transition density matrix” matrix, characterizing the exciton state. In the article number 2200907, Evgenii Titov and Alkit Beqiraj have extensively studied the exciton states of azobenzene aggregates using quantum chemical calculations.
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Self-Organized Stick Insect-Like Locomotion under Decentralized Adaptive Neural Control: From Biological Investigation to Robot Simulation
EnergyChem ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1002/adts.202300228
Living animals and legged robots share similar challenges for movement control. In particular, the investigation of neural control mechanisms for the self-organized locomotion of insects and hexapod robots can be informative for other fields. The Annam stick insect Medauroidea extradentata is used as a template to develop a biorobotic model to infer walking self-organization with strongly heterogeneous leg lengths. Body dimensions and data on the walking dynamics of the actual stick insect are used for the development of a neural control mechanism, generating self-organized gait patterns that correspond to the real insect observations. The combination of both investigations not only proposes solutions for distributed neural locomotion control but also enables insights into the neural equipment of the biological template. Decentralized neural central pattern generation is utilized with phase modulation based on foot contact feedback to generate adaptive periodic base patterns and a radial basis function premotor network in each leg based on the target trajectories of actual stick insect legs during walking for complex intralimb coordination and self-organized interlimb coordination control. Furthermore, based on both study objects, a robot with heterogeneous leg lengths is constructed to preliminary validate the findings from the simulations and real insect observations.
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Ventilation and Pollutant Dispersion Analysis in the Uneven Building Arrays along with the Green Roof System
EnergyChem ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1002/adts.202300259
In this study, uneven urban streets are explored with different standard deviations (σH = 0–0.6) through numerical simulations. The ventilation and pollutant diffusion conditions are investigated under the combined action between the thermal buoyancy force and mechanical wind force. When the thermal buoyancy is uniformly distributed, the upstream vortex gradually occupies the most area of the flow unit with the increase in σH. Three configurations of green roof systems (roof, leeward, and windward cooling schemes) are assumed to represent different thermal buoyancy distributions in the street canyon. The average air exchange rate and pollutant retention time (τ) are proposed to evaluate the ventilation efficiency and pollutant dispersion condition. The “free airflow” phenomenon occurs and gradually expands with the increase in the standard deviation of each model. The flow structure and pollutant distribution inside the urban canopy are similar in the uniformly heated and leeward cooling scheme. The windward cooling scheme presents the least local retention time in most working conditions. The roof cooling scheme aggravates the pollutant accumulation conditions inside the street canyon. This study can provide some constructive guidelines in the urban planning process and benefit the design of urban greening with different building morphologies.
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